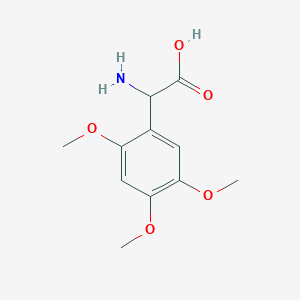

2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-(2,4,5-trimethoxyphenyl)acetic acid is a chemical compound with the molecular formula C11H15NO5 . It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2,4,5-trimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid consists of an acetic acid moiety attached to a 2,4,5-trimethoxyphenyl group via a nitrogen atom . The presence of the trimethoxyphenyl group suggests that this compound may exhibit interesting chemical properties due to the electron-donating methoxy groups.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid include a molecular weight of 241.24 and a molecular formula of C11H15NO5 . Other properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Pharmacology: Anti-Cancer Properties

The trimethoxyphenyl (TMP) group, a key component of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid, has been identified as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various cellular targets such as tubulin, heat shock protein 90 (Hsp90), and platelet-derived growth factor receptor β .

Antibacterial and Antifungal Applications

Complexes of metal ions with derivatives of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid have shown activity against bacterial strains like E. coli and S. aureus. This suggests potential applications in developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Antiviral Activity

The TMP moiety is also present in compounds that have demonstrated potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. This highlights the compound’s relevance in antiviral drug development .

Anti-Parasitic Effects

Research indicates that TMP-based compounds, including those related to 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid, have significant efficacy against parasites like Leishmania, Malaria, and Trypanosoma, marking them as promising anti-parasitic agents .

Neuroprotective Applications

Given the compound’s pharmacological profile, there is potential for its derivatives to be used in treating neurodegenerative diseases. The TMP group has been associated with anti-Alzheimer and anti-depressant properties, which could be harnessed in developing treatments for these conditions .

Anti-Inflammatory Uses

The anti-inflammatory properties of TMP-bearing compounds suggest that 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid could be used in the development of new anti-inflammatory medications, which could be beneficial for treating various chronic inflammatory diseases .

Chemical Synthesis of Bioactive Molecules

The TMP group is a critical core in the synthesis of biologically active molecules, both natural and synthetic. It plays a vital role in the fitting of analogs into specific binding sites of target proteins, influencing the biological activity of these molecules .

Advanced Glycosylation Inhibition

Derivatives of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid have been explored for their ability to inhibit advanced glycosylation. This application is particularly relevant in the context of diabetes, where the prevention of glycosylation can help manage long-term complications .

Mechanism of Action

Target of Action

Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

Compounds with a similar 2-aminothiazole scaffold have been found to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to ca-4 .

Biochemical Pathways

Compounds with a similar 2-aminothiazole scaffold have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Result of Action

Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

properties

IUPAC Name |

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAXXVUDFFMDMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408431 |

Source

|

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

318270-07-4 |

Source

|

| Record name | α-Amino-2,4,5-trimethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)